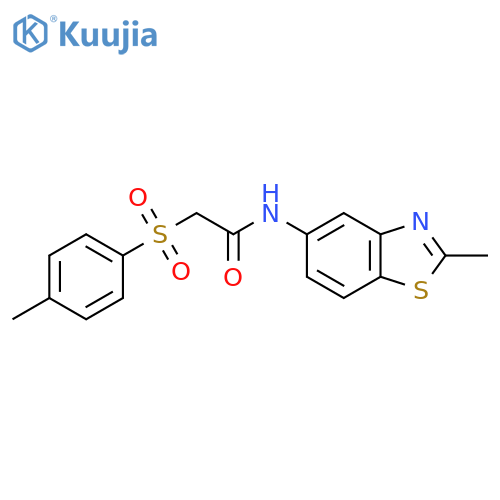

Cas no 895443-42-2 (N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide)

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide 化学的及び物理的性質

名前と識別子

-

- N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide

- N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylphenyl)sulfonylacetamide

- N-(2-methylbenzo[d]thiazol-5-yl)-2-tosylacetamide

- AKOS002066615

- HMS3523I16

- F2536-0033

- 895443-42-2

-

- インチ: 1S/C17H16N2O3S2/c1-11-3-6-14(7-4-11)24(21,22)10-17(20)19-13-5-8-16-15(9-13)18-12(2)23-16/h3-9H,10H2,1-2H3,(H,19,20)

- InChIKey: CJBITICMUQBQPJ-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(CC(NC1C=CC2=C(C=1)N=C(C)S2)=O)(=O)=O

計算された属性

- せいみつぶんしりょう: 360.06023472g/mol

- どういたいしつりょう: 360.06023472g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 553

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 113Ų

- 疎水性パラメータ計算基準値(XlogP): 3.8

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2536-0033-25mg |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide |

895443-42-2 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2536-0033-15mg |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide |

895443-42-2 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2536-0033-3mg |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide |

895443-42-2 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2536-0033-5mg |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide |

895443-42-2 | 90%+ | 5mg |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2536-0033-30mg |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide |

895443-42-2 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2536-0033-5μmol |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide |

895443-42-2 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2536-0033-2μmol |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide |

895443-42-2 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2536-0033-20mg |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide |

895443-42-2 | 90%+ | 20mg |

$99.0 | 2023-05-16 | |

| Life Chemicals | F2536-0033-50mg |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide |

895443-42-2 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2536-0033-100mg |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide |

895443-42-2 | 90%+ | 100mg |

$248.0 | 2023-05-16 |

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide 関連文献

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136

-

Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742

-

Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596

-

Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

-

Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137

N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamideに関する追加情報

N-(2-Methyl-1,3-Benzothiazol-5-Yl)-2-(4-Methylbenzenesulfonyl)Acetamide: A Comprehensive Overview

N-(2-Methyl-1,3-Benzothiazol-5-Yl)-2-(4-Methylbenzenesulfonyl)Acetamide, also known by its CAS number 895443-42-2, is a highly specialized organic compound with significant applications in various fields. This compound is a derivative of benzothiazole, a heterocyclic aromatic compound, and features a sulfonyl group, which contributes to its unique chemical properties. The structure of this compound includes a benzothiazole ring substituted with a methyl group at the 2-position and an acetamide group attached to the 5-position. The sulfonyl group is further substituted with a methylbenzene moiety, enhancing its stability and reactivity.

The synthesis of N-(2-Methyl-1,3-Benzothiazol-5-Yl)-2-(4-Methylbenzenesulfonyl)Acetamide involves a series of carefully controlled reactions. The benzothiazole core is typically synthesized through the condensation of thioamide and aldehyde derivatives under specific conditions. Subsequent substitution reactions introduce the methyl and sulfonyl groups, ensuring the desired stereochemistry and functionality. The final product is purified using chromatographic techniques to ensure high purity and consistency.

Recent studies have highlighted the potential of this compound in the field of materials science. Its unique electronic properties make it an ideal candidate for use in advanced materials such as organic semiconductors and optoelectronic devices. Researchers have demonstrated that the compound exhibits excellent charge transport properties, which are critical for applications in organic light-emitting diodes (OLEDs) and thin-film transistors (TFTs). These findings have opened new avenues for its use in next-generation electronic devices.

In addition to its electronic applications, N-(2-Methyl-1,3-Benzothiazol-5-Yl)-2-(4-Methylbenzenesulfonyl)Acetamide has shown promise in pharmaceutical research. Its ability to interact with specific biological targets has been explored in drug discovery programs targeting various diseases. Preclinical studies suggest that the compound may possess anti-inflammatory and antioxidant properties, making it a potential candidate for therapeutic interventions.

The stability and reactivity of this compound are further enhanced by its sulfonyl group, which plays a crucial role in modulating its chemical behavior. The methyl substitution on the benzene ring contributes to its hydrophobicity, which is advantageous in certain chemical processes. Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior under various conditions, facilitating its optimization for industrial applications.

In conclusion, N-(2-Methyl-1,3-Benzothiazol-5-Yl)-2-(4-Methylbenzenesulfonyl)Acetamide (CAS No: 895443-42-2) is a versatile compound with a wide range of potential applications. Its unique structure and properties make it an invaluable tool in both academic research and industrial settings. As ongoing studies continue to uncover new uses for this compound, it is poised to play an increasingly important role in the development of innovative technologies.

895443-42-2 (N-(2-methyl-1,3-benzothiazol-5-yl)-2-(4-methylbenzenesulfonyl)acetamide) 関連製品

- 927050-41-7(1-3-(4-chlorophenyl)-5-(3-hydroxy-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-ylethan-1-one)

- 1316122-98-1(1-methyl-3-(quinolin-2-yl)-1H-pyrazol-5-amine)

- 638139-57-8((5Z)-3-(3-methoxyphenyl)-5-(2-methoxyphenyl)methylidene-2-sulfanylidene-1,3-thiazolidin-4-one)

- 30727-18-5(Ethyl 1-methylpiperidine-2-carboxylate)

- 167683-72-9(2-Bromo-6-nitro-pyridin-3-ol)

- 2229164-18-3(1-(2-methylbutan-2-yl)-4-oxocyclohexane-1-carboxylic acid)

- 113872-16-5(1H-Imidazole-5-propanoic Acid Hydrazide)

- 2044-09-9(Cyclohexane, 1,1,2-tribromo-)

- 321430-72-2(1-[3-CHLORO-5-(TRIFLUOROMETHYL)-2-PYRIDINYL]-1H-PYRROLE-2-CARBALDEHYDE OXIME)

- 955553-02-3(N-(4,5-diphenyl-1,3-thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide)